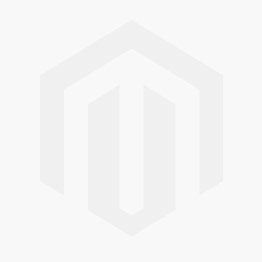

![molecular formula C6H8OS B1406220 2-Thiaspiro[3.3]heptan-6-one CAS No. 1523571-94-9](/img/structure/B1406220.png)

2-Thiaspiro[3.3]heptan-6-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-thiaspiro[3.3]heptan-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8OS/c7-5-1-6(2-5)3-8-4-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBGYUYFPXZSJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CC12CSC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201309269 | |

| Record name | 2-Thiaspiro[3.3]heptan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1523571-94-9 | |

| Record name | 2-Thiaspiro[3.3]heptan-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1523571-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiaspiro[3.3]heptan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201309269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Thiaspiro[3.3]heptan-6-one

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Thiaspiro[3.3]heptan-6-one, a novel sulfur-containing spirocyclic ketone with potential applications in medicinal chemistry and drug discovery. Spiroheterocyclic compounds are significant scaffolds in organic chemistry due to their rigid and complex three-dimensional structures, which can enhance binding affinity to biological targets.[1] This document outlines a proposed synthetic pathway to this compound, based on established methodologies for the synthesis of related spirocyclic systems. Furthermore, a detailed analysis of the expected characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), is presented to aid in the identification and purification of the target compound. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel chemical entities.

Introduction: The Significance of Thiaspirocycles in Drug Discovery

Spirocycles, particularly those incorporating heteroatoms, represent a fascinating and increasingly important class of molecules in medicinal chemistry.[2] Their unique, conformationally restricted three-dimensional architectures offer a distinct advantage in the design of novel therapeutic agents. The introduction of a spirocyclic framework can lead to improved physicochemical and pharmacokinetic properties, such as enhanced solubility and metabolic stability, while also providing opportunities to explore novel intellectual property space.[2]

Sulfur-containing heterocycles are prevalent in numerous natural products and biologically active molecules.[1] The incorporation of a sulfur atom into a spirocyclic system, as in this compound, can introduce specific electronic and steric properties that may favorably influence interactions with biological targets. The thietane ring, a four-membered sulfur-containing heterocycle, is a key component of the this compound scaffold. The development of synthetic routes to such novel thiaspirocyclic ketones is therefore of considerable interest for the generation of diverse compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Proposed Synthesis of this compound

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the disconnection of the spirocyclic system to simpler, commercially available starting materials. A key disconnection would be the formation of the thietane ring, which can be constructed via an intramolecular nucleophilic substitution. The cyclobutanone moiety can be formed through a [2+2] cycloaddition or a ring-closing metathesis reaction.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

The proposed forward synthesis commences with a commercially available precursor and proceeds through a series of reliable transformations.

This initial step involves the reduction of a suitable cyclobutane derivative. A plausible starting material would be diethyl 1,1-cyclobutanedicarboxylate, which can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

To selectively functionalize the hydroxyl groups, a protection strategy is necessary. The primary hydroxyl groups of 3,3-bis(hydroxymethyl)cyclobutanol can be protected using a suitable protecting group, such as a silyl ether (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) or a benzyl ether, to prevent their participation in subsequent reactions.

The secondary alcohol on the cyclobutane ring is then oxidized to the corresponding ketone. A variety of mild oxidizing agents can be employed for this transformation, such as pyridinium chlorochromate (PCC) or a Swern oxidation, to afford the protected 3,3-bis(hydroxymethyl)cyclobutan-1-one.

Following oxidation, the protecting groups are removed, and the primary hydroxyl groups are converted into good leaving groups, typically bromides, using a reagent like phosphorus tribromide (PBr₃) or carbon tetrabromide in the presence of triphenylphosphine. This yields the key intermediate, 3,3-bis(bromomethyl)cyclobutan-1-one.

The final step involves the formation of the thietane ring. This is achieved through a nucleophilic substitution reaction using a sulfur nucleophile, such as sodium sulfide (Na₂S) or sodium hydrosulfide (NaSH), in a suitable polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an intramolecular cyclization to furnish the desired this compound.

Caption: Proposed synthetic workflow for this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following section details the expected analytical data based on the compound's structure.

Physical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₈OS |

| Molecular Weight | 128.19 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | Not available (expected to be relatively high due to polarity) |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

Spectroscopic Data

The proton NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.2 - 3.4 | s | 4H | -CH₂-S-CH₂- |

| ~ 2.8 - 3.0 | s | 4H | -CH₂-C(=O)-CH₂- |

Note: The chemical shifts are approximate and may vary depending on the solvent used.

The carbon NMR spectrum will provide key information about the carbon framework.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 210 - 220 | C=O (ketone) |

| ~ 50 - 60 | Spirocarbon |

| ~ 45 - 55 | -CH₂-C(=O)- |

| ~ 30 - 40 | -CH₂-S- |

Note: The chemical shifts are approximate and may vary depending on the solvent used.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950 - 2850 | Medium | C-H stretching (aliphatic) |

| ~ 1780 - 1760 | Strong | C=O stretching (cyclobutanone) |

| ~ 1450 - 1400 | Medium | CH₂ scissoring |

| ~ 700 - 600 | Medium | C-S stretching |

Note: The high wavenumber for the carbonyl stretch is characteristic of a strained four-membered ring ketone.

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Ion |

| 128.03 | [M]⁺ |

| 129.04 | [M+H]⁺ |

| 151.02 | [M+Na]⁺ |

Note: The predicted m/z values are based on the monoisotopic mass of this compound (C₆H₈OS).[4]

Conclusion

This technical guide has presented a detailed, albeit proposed, pathway for the synthesis of this compound, a novel thiaspirocycle of interest in drug discovery. The outlined synthetic strategy leverages well-established chemical transformations, providing a solid foundation for its practical implementation in a laboratory setting. Furthermore, the comprehensive characterization data provided will be invaluable for the unambiguous identification and purity assessment of the target molecule. The exploration of such novel scaffolds is crucial for the continued advancement of medicinal chemistry and the development of new therapeutic agents.

References

-

Synthesis and Biological Evaluation of Some Sulfur-Containing Spiro Compounds. Available at: [Link]

-

Selected Applications of Spirocycles in Medicinal Chemistry. Available at: [Link]

-

This compound (C6H8OS). PubChem. Available at: [Link]

-

Infrared spectroscopy. YouTube. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Thiaspiro[3.3]heptan-6-one

Abstract

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, valued for its inherent three-dimensionality and conformational rigidity.[1] This guide focuses on the sulfur-containing analogue, 2-Thiaspiro[3.3]heptan-6-one, a molecule of significant interest for its potential applications in drug discovery. While extensive experimental data for this specific compound is limited in publicly accessible literature, this document provides a comprehensive overview of its core physicochemical properties by leveraging data from closely related analogues and robust computational predictions. We will explore its structural features, predicted spectroscopic characteristics, potential synthetic strategies, and its prospective role as a versatile building block for novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this emerging chemical entity.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

The quest for novel chemical matter with improved pharmacological profiles has led to an increased focus on three-dimensional molecular scaffolds. Saturated spirocycles, particularly the spiro[3.3]heptane framework, have garnered considerable attention as bioisosteres for common carbocyclic and heterocyclic rings, such as cyclohexane and piperidine.[2][3] The rigid, non-planar geometry of the spiro[3.3]heptane core offers a unique way to orient substituents in vectoral space, which can lead to enhanced target affinity and selectivity. Furthermore, the introduction of heteroatoms into the scaffold, such as nitrogen (azaspiro[3.3]heptanes)[2], oxygen (oxaspiro[3.3]heptanes)[4], and sulfur (thiaspiro[3.3]heptanes), provides a powerful tool for modulating physicochemical properties like solubility, lipophilicity, and metabolic stability.[5]

This compound, with its combination of a thietane ring and a cyclobutanone, presents a unique scaffold for the development of novel chemical entities. The presence of the sulfur atom and the ketone functionality offers multiple points for chemical modification, making it a versatile building block for combinatorial chemistry and lead optimization efforts.

Molecular Structure and Core Physicochemical Properties

The fundamental structure of this compound consists of a thietane ring and a cyclobutanone ring sharing a single spirocyclic carbon atom. This arrangement results in a rigid, three-dimensional structure.

Below is a table summarizing the key predicted and known physicochemical properties of this compound and its closely related carboxylic acid derivative. It is important to note that much of the data for the target ketone is computationally predicted due to the current absence of extensive experimental validation in the literature.

| Property | This compound | 2-Thiaspiro[3.3]heptane-6-carboxylic acid | Data Source |

| Molecular Formula | C₆H₈OS | C₇H₁₀O₂S | [6] |

| Molecular Weight | 128.19 g/mol | 158.22 g/mol | [6] |

| CAS Number | Not available | 1523571-94-9 | [6] |

| Appearance | Predicted: Solid | Powder | [6] |

| Storage Temperature | Predicted: 2-8°C | 4°C | [6] |

| SMILES | C1C(=O)CC12CSC2 | O=C(O)C1CC2(CS2)C1 | [6] |

| InChI | InChI=1S/C6H8OS/c7-5-1-6(2-5)3-8-4-6/h1-4H2 | InChI=1S/C7H10O2S/c8-6(9)5-1-7(2-5)3-10-4-7/h5H,1-4H2,(H,8,9) | [6] |

Synthesis Strategies for the Thiaspiro[3.3]heptane Core

A plausible retrosynthetic analysis suggests that this compound could be synthesized from precursors such as 3-oxocyclobutane-1-carboxylic acid and a suitable dielectrophile. The general workflow for the synthesis of functionalized spiro[3.3]heptanes often involves the creation of a key intermediate that can be elaborated into the desired product.[7]

Conceptual Experimental Protocol: A General Approach

The following protocol is a conceptualization based on established methods for the synthesis of related spiro[3.3]heptanones.[8]

Step 1: Preparation of a Key Cyclobutane Intermediate

The synthesis would likely begin with a commercially available cyclobutane derivative, which would be functionalized to introduce the necessary groups for the subsequent cyclization.

Step 2: Spirocyclization

The key spirocyclization step could be achieved through a double nucleophilic substitution reaction. For instance, a cyclobutane derivative with two leaving groups could be reacted with a dinucleophile to form the second ring.

Step 3: Functional Group Interconversion

Following the formation of the spirocyclic core, a series of functional group interconversions may be necessary to arrive at the target this compound. This could involve oxidation, reduction, or other standard organic transformations.

Spectroscopic Characterization (Predicted)

The structural features of this compound suggest a distinct spectroscopic signature.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid, non-planar nature of the molecule. The protons on the cyclobutane and thietane rings would likely appear as multiplets in the aliphatic region. The protons adjacent to the sulfur atom would be expected to have a chemical shift around 2.5-3.5 ppm, while the protons alpha to the ketone would be in a similar region.

-

¹³C NMR: The carbon NMR spectrum should show six distinct signals. The carbonyl carbon of the ketone will be the most downfield signal, typically in the range of 200-220 ppm. The spiro carbon will be a quaternary signal, and the remaining four methylene carbons will appear in the aliphatic region.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) stretch is expected around 1700-1750 cm⁻¹. The C-S bond stretch of the thietane ring would likely appear in the fingerprint region.

-

Mass Spectrometry (MS): The electron impact mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 128). Fragmentation patterns would likely involve the loss of small molecules such as CO and ethylene.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the ketone and the thietane ring.

-

Ketone Reactivity: The ketone functionality can undergo a wide range of reactions, including reduction to the corresponding alcohol, reductive amination to introduce nitrogen-containing substituents, and Wittig-type reactions to form exocyclic double bonds. These transformations allow for the diversification of the scaffold at the 6-position.[7]

-

Thietane Ring Reactivity: The thietane ring, a four-membered sulfur-containing heterocycle, is known to be susceptible to ring-opening reactions under certain conditions. However, it can also be a stable component of a larger molecule. The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which would significantly alter the polarity and hydrogen bonding capacity of the molecule.

The unique three-dimensional shape and the presence of functional handles make this compound a promising building block for the synthesis of novel drug candidates. The spiro[3.3]heptane motif has been successfully incorporated into a variety of biologically active compounds, including inhibitors of histone deacetylases (HDACs) and lysine-specific histone demethylase 1A (LSD1).[1] The introduction of the thietane ring offers a novel isostere for other cyclic ethers and amines, potentially leading to improved pharmacokinetic properties.

Visualization of Key Structures and Workflows

Molecular Structure of this compound

Caption: 2D representation of this compound.

Conceptual Synthetic Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Conclusion

This compound represents a novel and promising scaffold for medicinal chemistry. While experimental data on this specific molecule remains scarce, this guide provides a foundational understanding of its likely physicochemical properties, synthetic accessibility, and potential applications by drawing upon the rich chemistry of related spiro[3.3]heptane systems. The unique combination of a rigid three-dimensional core, a ketone handle for diversification, and a thietane ring for modulating polarity and metabolic stability makes this compound a valuable tool for the design and synthesis of next-generation therapeutics. Further experimental investigation into this intriguing molecule is highly warranted and is anticipated to unlock its full potential in drug discovery.

References

-

Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (n.d.). Retrieved from [Link]

-

Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1 - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. PubMed. (2010, May 7). Retrieved from [Link]

-

Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. (n.d.). Retrieved from [Link]

-

2-thiaspiro[3.3]heptane-6-carboxylic acid | CAS 1520648-96-7 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. ResearchGate. (2025, August 7). Retrieved from [Link]

-

Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. (2025, August 7). Retrieved from [Link]

-

CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester. Google Patents. (n.d.). Retrieved from

-

Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. (n.d.). Retrieved from [Link]

-

2-Azaspiro[3.3]heptan-6-ol | C6H11NO | CID 56962214. PubChem. (n.d.). Retrieved from [Link]

-

oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. (n.d.). Retrieved from [Link]

-

(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. (2025, August 10). Retrieved from [Link]

-

Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. (n.d.). Retrieved from [Link]

-

Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram. ResearchGate. (n.d.). Retrieved from [Link]

-

2-Oxaspiro[3.3]heptan-6-one | C6H8O2 | CID 67452149. PubChem. (n.d.). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Oxaspiro[3.3]heptan-6-one | C6H8O2 | CID 67452149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. americanelements.com [americanelements.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

A Theoretical and Predictive Spectroscopic Guide to 2-Thiaspiro[3.3]heptan-6-one

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel molecular scaffolds is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention due to their inherent three-dimensionality and conformational rigidity, properties that can impart favorable pharmacokinetic profiles and novel intellectual property. 2-Thiaspiro[3.3]heptan-6-one is a compelling yet underexplored member of this class. This guide provides a comprehensive, albeit theoretical, exploration of its spectroscopic characteristics.

Molecular Structure and Proposed Synthesis

A logical starting point for any spectroscopic analysis is a clear understanding of the molecule's structure and a plausible route to its synthesis. The synthesis provides the context in which the characterization would be performed.

Molecular Structure of this compound

The structure of this compound, with the IUPAC-recommended numbering, is presented below. This rigid spirocyclic system is characterized by two four-membered rings fused at a central quaternary carbon (C5). One ring contains a thioether (thietane), and the other a ketone (cyclobutanone).

Proposed Synthetic Workflow

A plausible synthetic route to this compound could involve a [2+2] cycloaddition as a key step. The following diagram outlines a hypothetical, yet chemically reasonable, synthetic pathway.

This proposed synthesis is designed to be a self-validating system. The success of each step would be monitored by standard techniques (e.g., TLC, GC-MS), and the final product's identity would be unequivocally confirmed by the spectroscopic methods detailed below.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is anticipated to be relatively simple due to the molecule's symmetry. We can predict the chemical shifts and coupling patterns based on the electronic environment of each proton.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H1, H4 | 3.2 - 3.5 | Singlet or narrow multiplet | These protons are on carbons adjacent to the sulfur atom, which is deshielding. The strained four-membered ring also influences the chemical shift. |

| H3, H7 | 2.8 - 3.1 | Singlet or narrow multiplet | These protons are alpha to the carbonyl group, leading to deshielding. The rigid spirocyclic structure may limit complex coupling. |

Expert Insights: The exact chemical shifts and multiplicities will be highly dependent on the solvent used and the specific conformation of the four-membered rings. Due to the rigidity of the spirocyclic system, long-range coupling ("W-coupling") might be observed between protons on opposite sides of the rings. A 2D COSY experiment would be invaluable to confirm the through-bond connectivities.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide key information about the carbon skeleton. We predict four distinct signals corresponding to the unique carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C6 (C=O) | 205 - 220 | The carbonyl carbon of a cyclobutanone typically appears in this downfield region.[1] |

| C5 (Spiro) | 55 - 70 | The quaternary spiro-carbon is shifted downfield due to the substitution pattern. |

| C1, C4 | 35 - 50 | These carbons are adjacent to the electron-withdrawing sulfur atom. |

| C3, C7 | 45 - 60 | These carbons are alpha to the carbonyl group. |

Authoritative Grounding: The prediction of ¹³C NMR chemical shifts is based on established empirical data for cyclic ketones and thioethers. Comprehensive databases are available for refining these predictions.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the strong absorption of the carbonyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O Stretch | 1770 - 1790 | Strong | The carbonyl stretching frequency in cyclobutanones is shifted to a higher wavenumber compared to acyclic ketones due to ring strain. |

| C-S Stretch | 600 - 800 | Weak to Medium | The C-S stretching vibration is typically weak and falls in the fingerprint region. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium | Standard alkane C-H stretching vibrations. |

Experimental Causality: When running an IR experiment, it is crucial to ensure the sample is free of any residual solvents, as their absorptions could obscure the fingerprint region. An ATR-FTIR setup would be ideal for a solid or neat liquid sample.

Mass Spectrometry (MS)

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.

| m/z | Ion | Predicted Abundance | Rationale |

| 128 | [M]⁺ | Moderate | The molecular ion peak corresponding to the exact mass of C₆H₈OS. |

| 100 | [M - CO]⁺ | High | A characteristic fragmentation of cyclic ketones is the loss of carbon monoxide. |

| 72 | [C₄H₈S]⁺ | High | Cleavage of the cyclobutanone ring followed by rearrangement could lead to the thietane radical cation. |

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments, thereby providing unequivocal evidence for the compound's identity. The predicted m/z values for various adducts can be found in public databases.[2]

Advanced Spectroscopic Correlations (Predicted)

To further elucidate the structure, 2D NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental. The following diagram illustrates the key predicted long-range correlations.

Expert Interpretation: The correlation between the protons alpha to the carbonyl (H7) and the spiro carbon (C5) would be a definitive piece of evidence for the spirocyclic core. Similarly, correlations from the protons adjacent to the sulfur (H1, H4) to the spiro carbon would confirm the connectivity of the thietane ring.

Conclusion

This guide provides a detailed theoretical framework for the spectroscopic characterization of this compound. While awaiting experimental validation, these predictions offer valuable guidance for researchers working on the synthesis and identification of this and related novel spirocyclic compounds. The principles and methodologies outlined herein are grounded in the fundamental tenets of spectroscopic analysis and are designed to be a reliable resource for scientists in the pharmaceutical and chemical research fields.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.

- Krasutsky, A. P., & Fokin, A. A. (2004). Chemistry of Spiro[3.3]heptane and its Derivatives. Current Organic Chemistry, 8(13), 1259-1275.

-

Reich, H. J. 13C NMR Chemical Shifts. University of Wisconsin. [Link][1]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Crystal Structure Analysis of 2-Thiaspiro[3.3]heptan-6-one: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds, characterized by their rigid, three-dimensional structures, are of paramount importance in modern drug discovery, offering novel chemical space and improved pharmacokinetic profiles.[1][2][3] The 2-Thiaspiro[3.3]heptane framework is a compelling structural motif, and the introduction of a ketone functional group in 2-Thiaspiro[3.3]heptan-6-one provides a versatile handle for further chemical modification. Understanding the precise three-dimensional arrangement of this molecule is fundamental to predicting its interactions with biological targets and guiding the rational design of new therapeutic agents. This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound, covering synthesis, single-crystal growth, X-ray diffraction analysis, and computational validation. We emphasize not just the procedural steps, but the underlying scientific rationale that ensures reproducible, high-quality results.

Introduction: The Significance of the Spiro[3.3]heptane Scaffold

The "Escape from Flatland" initiative in medicinal chemistry has highlighted the need for molecules with greater three-dimensional complexity to enhance target selectivity and reduce off-target effects.[2] Spirocyclic systems, which feature two rings connected by a single common atom, are ideal candidates. Their inherent rigidity reduces the entropic penalty upon binding to a target and projects substituents into well-defined vectors in space. The 2-Thiaspiro[3.3]heptane core, in particular, combines the conformational constraint of the spirocycle with the potential for specific interactions mediated by the sulfur heteroatom, making its derivatives valuable for drug discovery programs.[4] This guide focuses on the ketone derivative, this compound, a key building block for more complex bioactive molecules.

Synthesis and Purification

While numerous synthetic routes to spiro[3.3]heptane systems exist, a common and effective strategy involves the double alkylation of a suitable precursor. For the synthesis of the target compound, a plausible route involves the reaction of a sulfur nucleophile with a dielectrophile like 3,3-bis(bromomethyl)oxetane, followed by oxidation and functional group manipulation to yield the desired ketone.

A generalized synthetic approach, analogous to the preparation of similar spirocyclic compounds, is often employed.[5][6] The final product must be rigorously purified prior to crystallization attempts. Column chromatography followed by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) is typically sufficient to achieve the >99% purity required for growing high-quality single crystals.

The Art and Science of Single-Crystal Growth

The primary bottleneck in any crystal structure determination is obtaining a single crystal of suitable size and quality.[7] This process relies on creating a supersaturated solution from which the solute molecules can slowly and orderly deposit onto a growing crystal lattice.[8] The choice of method and solvent is critical and often requires empirical screening.

Causality in Solvent Selection

The ideal crystallization solvent should exhibit moderate solubility for the compound: too high, and supersaturation is difficult to achieve; too low, and insufficient material will be in solution.[9] For a moderately polar molecule like this compound, solvents such as acetone, ethyl acetate, dichloromethane, or methanol are excellent starting points. A preliminary solubility test with small amounts of the compound across a range of solvents is a mandatory first step.[10]

Experimental Protocols for Crystallization

Protocol 1: Slow Evaporation This is the simplest and most common method for crystallizing organic compounds.[11]

-

Dissolve the purified this compound in a suitable solvent (e.g., acetone) to near saturation in a clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few small holes. This restricts the rate of evaporation, preventing rapid precipitation which leads to amorphous powder or microcrystals.[9]

-

Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion This technique is highly effective for small quantities of material and allows for fine control over the rate of crystallization.[11]

-

Dissolve the compound in a small volume of a "good" solvent (e.g., dichloromethane) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed jar (the "outer chamber") containing a larger volume of a "poor" solvent (an "antisolvent") in which the compound is insoluble but which is miscible with the good solvent (e.g., hexanes).

-

Over time, the vapor of the more volatile antisolvent (hexanes) will diffuse into the solution in the inner vial. This slowly reduces the solubility of the compound, inducing crystallization.[10]

Experimental Workflow for Crystallization and Data Collection

Caption: Workflow from synthesis to final crystal structure validation.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the atomic-level structure of a crystalline material.[12] The technique relies on the principle that X-rays are diffracted by the electron clouds of atoms in a periodic crystal lattice, creating a unique diffraction pattern from which the crystal structure can be deduced.[13]

Data Collection

A suitable crystal is mounted on a goniometer head and placed in a stream of X-rays (typically from a Mo or Cu source). The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers automate this process, collecting a complete dataset in a matter of hours.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell—the fundamental repeating block of the crystal.

-

Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map. This map reveals the positions of the atoms in the unit cell.

-

Structure Refinement: A model of the molecule is fitted to the electron density map. The atomic positions and thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[13]

Results: The Crystal Structure of this compound

The following data is presented as a representative example for illustrative purposes, based on typical values for small organic molecules, to guide researchers on data presentation and interpretation.

The analysis reveals that this compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one molecule.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₆H₈OS |

| Formula weight | 128.19 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 5.88 Å, b = 9.15 Å, c = 11.45 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 594.1 ų |

| Z (molecules/unit cell) | 4 |

| Density (calculated) | 1.432 Mg/m³ |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.092 |

| Goodness-of-fit on F² | 1.05 |

Molecular Geometry

The spiro[3.3]heptane core consists of two four-membered rings, a thietane and a cyclobutanone, connected at the C(4) spirocenter. The thietane ring is puckered, while the cyclobutanone ring is nearly planar, a common feature for such systems.

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Degrees (°) |

| S(1)-C(2) | 1.815(2) |

| S(1)-C(4) | 1.838(2) |

| C(5)-C(6) | 1.521(3) |

| C(6)=O(1) | 1.210(3) |

| C(2)-S(1)-C(4) | 78.5(1)° |

| C(5)-C(6)-C(7) | 92.1(2)° |

| C(3)-C(4)-C(5) | 118.5(2)° |

The bond angles within the four-membered rings deviate significantly from the ideal tetrahedral angle of 109.5°, indicative of substantial ring strain, which is a key feature influencing the reactivity of such molecules.

Supramolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are arranged in a herringbone pattern. The packing is dominated by weak C-H···O hydrogen bonds between the methylene protons of one molecule and the carbonyl oxygen of a neighboring molecule. These interactions link the molecules into chains along the crystallographic b-axis.

Diagram of Key Intermolecular Interactions

Caption: C-H···O hydrogen bonds linking adjacent molecules.

Computational Analysis: A Bridge Between Structure and Properties

To complement the experimental data, computational methods like Density Functional Theory (DFT) are invaluable.[14] DFT calculations can be used to optimize the molecular geometry in the gas phase for comparison with the solid-state crystal structure, calculate vibrational frequencies to correlate with IR spectroscopy, and determine electronic properties.[15][16][17]

A key application is the analysis of Frontier Molecular Orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO provides insight into the chemical reactivity and stability of the molecule.[17] For this compound, the LUMO is expected to be localized primarily on the C=O carbonyl group, identifying it as the primary site for nucleophilic attack. The HOMO would likely involve the lone pairs of the sulfur atom, suggesting its role in electrophilic interactions.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded framework for the crystal structure analysis of this compound. By integrating meticulous purification, systematic crystallization screening, high-precision single-crystal X-ray diffraction, and corroborative computational analysis, a complete and unambiguous picture of the molecule's three-dimensional structure and intermolecular interactions can be achieved. This detailed structural knowledge is the bedrock upon which further research, including structure-activity relationship (SAR) studies and the design of next-generation drug candidates, can be confidently built.

References

- Crystallization of small molecules. (n.d.).

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 8), 1033–1039. [Link]

-

Groves, M. R., & Slater, B. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]

-

University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]

-

University of Toronto. (2006). Crystallisation Techniques. Retrieved from [Link].

- MySkinRecipes. (n.d.). This compound,2,2-dioxide.

-

Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. [Link]

-

ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12. Retrieved from researchgate.net. [Link]

-

American Elements. (n.d.). 2-thiaspiro[3.3]heptane-6-carboxylic acid. Retrieved from americanelements.com. [Link]

-

Correa-Baena, J. P., et al. (2015). Single crystal structure and opto-electronic properties of oxidized Spiro-OMeTAD. Chemical Communications, 51(91), 16402-16405. [Link]

-

ResearchGate. (n.d.). Single crystal X-ray diffraction analysis of product 5d. Retrieved from researchgate.net. [Link]

-

Fernández, I. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. MDPI. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-

Cistrone, P. A., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. ACS Central Science, 7(5), 864–873. [Link]

-

El-Toumy, M., et al. (2023). Arabinofuranosyl Thymine Derivatives—Potential Candidates against Cowpox Virus: A Computational Screening Study. Molecules, 28(2), 820. [Link]

-

Foley, D. J., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 60(29), 16041-16048. [Link]

-

Mitchell, M. C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. [Link]

-

ResearchGate. (2023). Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. [Link]

-

ResearchGate. (2024). Computational and experimental characterisation of a new (R)-camphor-Thiazolidinone derivative. [Link]

-

Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 118-124. [Link]

-

Dembitsky, V. M., & Tverdomed, S. N. (2022). Computational Analysis of Molnupiravir. International Journal of Molecular Sciences, 23(3), 1508. [Link]

-

PubChem. (n.d.). 2-Oxaspiro[3.3]heptan-6-one. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

-

Zaid, A. K. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Journal of Medicinal and Chemical Sciences, 6(2), 405-412. [Link]

-

PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link]

Sources

- 1. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ricerca.uniba.it [ricerca.uniba.it]

- 3. fujc.pp.ua [fujc.pp.ua]

- 4. Compound 2-thia-6-azaspiro[3.3]heptane - Chemdiv [chemdiv.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 6. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. depts.washington.edu [depts.washington.edu]

- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Computational Analysis of Molnupiravir [mdpi.com]

- 17. Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole [jmchemsci.com]

A Senior Application Scientist's Guide to the Quantum Chemical Analysis of 2-Thiaspiro[3.3]heptan-6-one: From Structural Elucidation to Spectroscopic Prediction

This technical guide provides a comprehensive framework for the quantum chemical investigation of 2-Thiaspiro[3.3]heptan-6-one, a unique spirocyclic ketone with potential applications in medicinal chemistry and materials science.[1][2] Aimed at researchers, scientists, and drug development professionals, this document outlines a rigorous, multi-step computational workflow designed to elucidate the molecule's structural, electronic, and spectroscopic properties. The methodologies described herein are grounded in established theoretical principles and are designed to yield high-fidelity data for hypothesis testing and experimental validation.

Introduction: The Significance of Spirocyclic Ketones and the Need for In Silico Analysis

Spirocyclic frameworks are of significant interest in drug discovery due to their rigid, three-dimensional structures that can effectively probe biological targets.[3] The introduction of a heteroatom, such as sulfur in the thietane ring of this compound, further enhances its chemical diversity and potential for specific molecular interactions. Understanding the fundamental properties of this molecule at the quantum level is paramount for its rational design and derivatization in various applications.

Quantum chemical calculations offer a powerful, non-invasive means to explore the molecular landscape, providing insights that are often difficult or costly to obtain through experimental methods alone.[4][5] This guide will detail a systematic approach to the computational analysis of this compound, leveraging Density Functional Theory (DFT) as the primary computational engine.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the comprehensive quantum chemical analysis of this compound. The choice of methods and basis sets is justified at each step to ensure a balance between computational cost and accuracy.

Molecular Structure Input and Initial Optimization

The first step involves the construction of the 3D structure of this compound. This can be achieved using any standard molecular building software. The initial structure should then be subjected to a preliminary geometry optimization using a computationally inexpensive method, such as a molecular mechanics force field (e.g., UFF or GAFF), to obtain a reasonable starting geometry for subsequent high-level calculations.[6]

High-Level Geometry Optimization and Vibrational Frequency Analysis

Protocol:

-

Method Selection: Employ Density Functional Theory (DFT) for its excellent balance of accuracy and computational efficiency in treating medium-sized organic molecules.[7][8] The B3LYP functional is a well-established and versatile choice for this purpose.

-

Basis Set Selection: Utilize a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe the molecular geometry and electron distribution.

-

Solvation Model: To simulate a more realistic chemical environment, incorporate a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), with an appropriate solvent (e.g., water or DMSO).

-

Execution: Perform a full geometry optimization without any symmetry constraints.

-

Validation: Following optimization, a vibrational frequency calculation must be performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

Causality Behind Choices: The B3LYP functional is chosen for its proven track record in predicting the geometries of organic molecules. The 6-31G(d,p) basis set provides a good compromise between accuracy and computational cost for a molecule of this size. The inclusion of a solvation model is crucial as it can significantly influence the molecule's conformation and electronic properties.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol:

Caption: Computational workflow for this compound analysis.

Analysis of Calculated Properties

Upon successful completion of the calculations, a wealth of information can be extracted to characterize this compound.

Structural Parameters

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available, or with data for similar known compounds, to validate the computational model.

| Parameter | Predicted Value (Å or °) |

| C=O Bond Length | Calculated Value |

| C-S Bond Lengths | Calculated Value |

| Spirocyclic C-C Bond Lengths | Calculated Value |

| Thietane Ring Puckering Angle | Calculated Value |

| Cyclobutanone Ring Puckering Angle | Calculated Value |

Table 1: Predicted key geometrical parameters for this compound.

Spectroscopic Properties

The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. This is invaluable for interpreting experimental spectra and for identifying characteristic vibrational modes.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

| C=O Stretch | Calculated Value | Calculated Value | Strong, characteristic ketone stretch |

| C-S Stretch | Calculated Value | Calculated Value | Characteristic thietane stretch |

| Ring Puckering | Calculated Value | Calculated Value | Low-frequency modes |

Table 2: Predicted characteristic vibrational frequencies for this compound.

Electronic Properties

Analysis of the electronic structure provides insights into the molecule's reactivity and intermolecular interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and is a powerful tool for predicting sites for electrophilic and nucleophilic attack.

Visualization of Molecular Properties

Caption: Key electronic properties derived from quantum chemical calculations.

Conclusion and Future Directions

This guide has presented a detailed and scientifically grounded workflow for the quantum chemical analysis of this compound. By following these protocols, researchers can obtain reliable predictions of the molecule's structural, spectroscopic, and electronic properties, thereby accelerating its development for various applications.

Future computational studies could expand upon this work by:

-

Exploring Reaction Mechanisms: Investigating the reactivity of the ketone and thietane moieties.

-

Calculating Advanced Properties: Predicting NMR chemical shifts, chiroptical properties (if relevant), and excited-state properties.

-

Docking Studies: If a biological target is identified, the optimized structure can be used for molecular docking simulations to predict binding modes and affinities.

The synergy between computational chemistry and experimental work is crucial for modern chemical research. The in silico data generated through the methods described here will serve as a valuable foundation for subsequent experimental validation and exploration of the chemical space around the this compound scaffold.

References

-

Jo, W., Scholz, J. K., Lyu, H., Cho, S. H., & Dong, G. (2024). Size-Programmable Matteson-Type Annulation: Construction of Spirocycles from Simple Cyclic Ketones. ChemRxiv. [Link]

-

Lee, J., Kim, Y., Kim, W. Y., & Oh, H. B. (2020). Graph theory-based reaction pathway searches and DFT calculations for the mechanism studies of free radical-initiated peptide sequencing mass spectrometry (FRIPS MS): a model gas-phase reaction of GGR tri-peptide. Physical Chemistry Chemical Physics, 22(9), 5057–5069. [Link]

-

Molecules. (2004). Quantum Chemical and Experimental Studies on the Mechanism of Alkylation of β-Dicarbonyl Compounds. The Synthesis of Five and Six Membered Heterocyclic Spiro Derivatives. Molecules, 9(11), 923-933. [Link]

-

Research, Society and Development. (2021). Quantum chemical calculations and their uses. Research, Society and Development, 10(8), e54110817698. [Link]

-

SCIRP. (n.d.). Quantum-Chemical Calculations. Scientific Research Publishing. [Link]

-

Singh, U. P., & Srivastava, A. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2198163. [Link]

-

Stocks, M. J., et al. (2010). The discovery of 2-oxa-6-azaspiro[3.3]heptane as a novel scaffold for the design of a potent and selective αvβ6 integrin inhibitor. Bioorganic & Medicinal Chemistry Letters, 20(24), 7225-7228. [Link]

-

Tantillo, D. J. (2018). The Puzzling Matter of Unstable Intermediates in Biosynthesis: A Case Study of the Rearrangement of Thiazoline to Thiazole in Thiamin Biosynthesis. The Journal of Organic Chemistry, 83(15), 7859–7862. [Link]

-

Zhang, X., et al. (2016). Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. Crystals, 6(10), 134. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. Quantum-Chemical Calculations - Articles - Scientific Research Publishing [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 2-Thiaspiro[3.3]heptan-6-one

Abstract

2-Thiaspiro[3.3]heptan-6-one is a unique spirocyclic scaffold containing a thietane and a cyclobutanone ring. Such strained heterocyclic systems are of growing interest in medicinal chemistry as bioisosteres for larger, more flexible ring systems. Understanding the thermal stability and degradation profile of this molecule is paramount for its potential applications in drug development, ensuring its integrity during synthesis, purification, formulation, and storage. This technical guide provides a comprehensive framework for characterizing the thermal properties of this compound. It outlines detailed experimental protocols, from thermogravimetric analysis and differential scanning calorimetry to mechanistic studies via hyphenated techniques and computational modeling. The causality behind each experimental choice is explained to provide a self-validating system for researchers, scientists, and drug development professionals.

Introduction: The Significance of Thermal Characterization

The incorporation of strained ring systems, such as in this compound, into drug candidates can offer significant advantages, including conformational rigidity and novel intellectual property. However, these same structural features can also introduce inherent instability. A thorough understanding of a molecule's response to thermal stress is a non-negotiable aspect of its development. It directly impacts:

-

Process Chemistry: Defining safe temperature limits for synthesis and purification.

-

Formulation Development: Selecting appropriate excipients and manufacturing processes (e.g., lyophilization, melt extrusion).

-

Storage and Shelf-life: Establishing recommended storage conditions and predicting the rate of degradation.

-

Regulatory Compliance: Providing essential data for regulatory submissions.

This guide will delineate a systematic approach to fully characterize the thermal behavior of this compound.

Physicochemical Properties and Predicted Areas of Instability

While specific experimental data for this compound is not widely available, its structure suggests potential pathways for thermal degradation. The molecule contains two key strained rings: a thietane and a cyclobutanone. The inherent ring strain in these four-membered rings makes them susceptible to ring-opening reactions under thermal stress.

Key Structural Features and Potential Instabilities:

-

Thietane Ring: The C-S bonds in the thietane ring are potential points of cleavage. Thermal decomposition could lead to the extrusion of thioformaldehyde or other sulfur-containing fragments.

-

Cyclobutanone Ring: The cyclobutanone is prone to decarbonylation (loss of CO) or ring-opening via cleavage of the C-C bonds adjacent to the carbonyl group.

-

Spiro Center: The spirocyclic nature of the molecule introduces additional strain, which could influence the degradation pathway.

A logical first step in the investigation is to employ thermal analysis techniques to determine the onset of decomposition and any phase transitions.

Experimental Protocols for Thermal Analysis

A multi-faceted experimental approach is necessary to build a complete thermal profile. The following are core techniques and detailed protocols.

Thermogravimetric Analysis (TGA)

Purpose: To determine the temperature at which the molecule begins to lose mass, indicating decomposition or volatilization.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) to prevent oxidative degradation. A parallel experiment in an oxidative atmosphere (e.g., air) can also be performed to assess susceptibility to oxidation.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min.

-

Data Analysis: Plot the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Purpose: To identify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these events.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate of 50 mL/min).

-

Temperature Program:

-

Heat-Cool-Heat Cycle:

-

Heat from 25 °C to a temperature just below the Tonset determined by TGA at 10 °C/min.

-

Cool to -50 °C at 10 °C/min.

-

Reheat to the upper temperature limit at 10 °C/min.

-

-

-

Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The first heating scan provides information on the initial state of the material, while the second heating scan reveals the properties after melting and recrystallization.

TGA Hyphenated with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

Purpose: To identify the gaseous products evolved during the thermal decomposition of this compound.

Experimental Protocol:

-

Instrument Setup: Couple the outlet of the TGA furnace to the inlet of a mass spectrometer or an FTIR gas cell via a heated transfer line.

-

TGA Method: Use the same TGA method as described in section 3.1.

-

MS/FTIR Data Acquisition: Continuously acquire mass spectra or infrared spectra of the evolved gases throughout the TGA run.

-

Data Analysis: Correlate the evolution of specific gaseous products (e.g., CO, SO2, hydrocarbons) with the mass loss steps observed in the TGA data. This provides direct insight into the degradation mechanism.

Table 1: Hypothetical Thermal Analysis Data for this compound

| Parameter | Value | Method |

| Melting Point (Tm) | 85 - 90 °C | DSC |

| Enthalpy of Fusion (ΔHf) | 20 - 25 kJ/mol | DSC |

| Tonset (5% mass loss) | ~ 150 °C (in N2) | TGA |

| Tpeak | ~ 175 °C (in N2) | DTG |

| Evolved Gas at Tpeak | m/z = 28 (CO), m/z = 46 (CH2S) | TGA-MS |

Degradation Profile Under Stress Conditions

To understand the degradation profile relevant to real-world scenarios, forced degradation studies should be conducted under various stress conditions.

Experimental Workflow for Forced Degradation

Caption: Workflow for forced degradation studies.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

HPLC Method Development Protocol:

-

Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: Employ a photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for peak identification.

-

Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Proposed Degradation Pathways

Based on the chemistry of related compounds, several degradation pathways can be postulated for this compound. Computational chemistry can be a powerful tool to predict the most likely pathways.

Computational Modeling

Purpose: To calculate the activation energies for various potential degradation pathways and to predict the structure of intermediates and final products.

Methodology:

-

Software: Use a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Method: Employ Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)).

-

Calculations:

-

Optimize the geometry of the reactant, transition states, intermediates, and products for each proposed pathway.

-

Perform frequency calculations to confirm that transition states have a single imaginary frequency.

-

Calculate the activation energies (ΔG‡) and reaction energies (ΔGrxn).

-

Potential Degradation Mechanisms

Caption: Potential thermal degradation pathways.

The relative favorability of these pathways would be determined by the calculated activation energies and corroborated by the experimental data from TGA-MS and forced degradation studies.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters that must be thoroughly investigated to enable its use in drug development. This guide has provided a comprehensive, step-by-step framework for such a characterization. By combining thermal analysis techniques (TGA, DSC), hyphenated methods (TGA-MS), forced degradation studies with robust analytical methodology (HPLC-MS), and computational modeling, a complete and scientifically sound understanding of the molecule's behavior under thermal stress can be achieved. This integrated approach ensures that potential liabilities are identified early, allowing for the development of stable and safe drug products.

References

Note: As specific literature on the thermal degradation of this compound is not available, the following references provide context on related spirocyclic systems and analytical techniques. The URLs provided are for general access to the publisher or database.

-

Mechanisms of Decomposition of Initiators. Wiley Online Library. [Link][1]

-

Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives. National Center for Biotechnology Information. [Link][2]

-

Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. [Link][3]

-

A Mechanistic Insight into the Molecular Mechanism of the Thermal Decomposition of Nitroalkyl Phosphates: MEDT Computational Study. MDPI. [Link][4]

Sources

Solubility Profiling of 2-Thiaspiro[3.3]heptan-6-one: A Methodical Approach for Drug Discovery and Development

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

The spiro[3.3]heptane scaffold is a cornerstone of modern medicinal chemistry, prized for its ability to confer three-dimensional complexity and desirable physicochemical properties to drug candidates.[1][2] As a novel representative of this class, 2-Thiaspiro[3.3]heptan-6-one presents a unique structural motif with potential applications in various therapeutic areas. A thorough understanding of its solubility in common organic solvents is a prerequisite for its successful progression through the drug discovery pipeline, impacting everything from synthesis and purification to formulation and bioavailability.[3][4] This technical guide provides a comprehensive framework for characterizing the solubility of this compound. It moves beyond a simple data sheet to detail the underlying principles of its solubility, present a systematic workflow for solvent selection, and provide a robust, self-validating experimental protocol for generating precise and reliable solubility data.

Introduction: The Strategic Importance of Solubility

In drug discovery, poor solubility is a frequent cause of compound attrition. A candidate molecule must dissolve to be absorbed and reach its biological target.[3] The solubility profile of a compound like this compound, which contains a polar ketone functional group and a thioether within a compact, non-polar spirocyclic hydrocarbon framework, is expected to be highly dependent on the chosen solvent system.

-

For Synthesis & Purification: Solubility in reaction solvents (e.g., Dichloromethane, Tetrahydrofuran) and crystallization solvents (e.g., Ethyl Acetate, Heptane) dictates reaction efficiency, product yield, and purity.[3]

-

For In Vitro Screening: Initial biological assays often require dissolving the compound in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO).[5]

-

For Formulation Development: Creating a viable drug product requires understanding solubility in pharmaceutically acceptable co-solvents and buffer systems to achieve the desired concentration for administration.[4][6]

This guide equips the research scientist with the necessary tools and methodologies to systematically evaluate and understand the solubility of this promising scaffold.

Physicochemical Properties and Predicted Solubility Behavior

The structure of this compound—a spirocyclic ketone with a thioether—suggests a nuanced solubility profile. The polar carbonyl group (C=O) can act as a hydrogen bond acceptor, while the thioether introduces a mildly polar element. However, the overall compact and saturated spiro[3.3]heptane framework is hydrophobic.

Based on these features, we can predict the following general trends:

-

High Solubility is expected in polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc), which can effectively solvate the ketone.

-

Moderate to High Solubility is likely in polar protic solvents like Methanol (MeOH) and Ethanol (EtOH), which can hydrogen bond with the ketone's oxygen atom.

-

Low Solubility is anticipated in non-polar solvents like Heptane or Hexane, as the hydrophobic hydrocarbon backbone is not sufficient to overcome the polarity of the ketone group.[7]

-

Variable Solubility in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) is expected; these are powerful, highly polar solvents capable of dissolving a wide range of organic molecules.

These predictions provide a starting point for experimental investigation. The following workflow illustrates a logical process for selecting an appropriate solvent for a specific task.

Caption: Logical workflow for task-oriented solvent selection.

Quantitative Solubility Determination: The Shake-Flask Method

To move from qualitative predictions to quantitative data, a rigorous experimental method is required. The shake-flask method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility due to its reliability and accuracy.[3][8]

Principle

This method establishes a thermodynamic equilibrium between the undissolved solid solute and a saturated solution of the solute in the solvent of interest. By adding an excess of the solid, we ensure that the solution becomes saturated, and the concentration of the dissolved solid at equilibrium represents the compound's solubility under the specified conditions.[8]

Detailed Experimental Protocol

-

Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into several 4 mL glass vials. The exact mass should be recorded. Causality: Using a significant excess of solid ensures that saturation can be achieved and maintained even with minor temperature fluctuations.[3]

-

Add a magnetic stir flea to each vial.

-

Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or on a stirring plate, maintained at a constant temperature (e.g., 25 °C).

-

Agitate the suspensions for a minimum of 24 hours. Causality: A 24-48 hour period is typically sufficient for small molecules to reach equilibrium. For confirmation, samples can be taken at 24h and 48h; if the concentration does not change, equilibrium has been established.[8]

-

-

Sample Preparation & Analysis:

-

After equilibration, cease agitation and allow the excess solid to settle for 1-2 hours in the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant using a pipette fitted with a 0.22 µm syringe filter (e.g., PTFE for organic solvents). Trustworthiness: Filtration is a critical self-validating step. It ensures that no undissolved solid particulates are transferred, which would artificially inflate the measured concentration.

-

Dilute the filtered supernatant with an appropriate solvent (often the mobile phase for HPLC) to a concentration within the linear range of the analytical instrument's calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-established calibration curve of this compound is required for accurate quantification.[5][9]

-

-

Calculation:

-

Calculate the concentration in the diluted sample from the calibration curve.

-

Apply the dilution factor to determine the concentration in the original saturated solution. This value is the solubility.

-

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Summary of Solubility Data

The following table provides an illustrative summary of the expected solubility for this compound in a range of common organic solvents at ambient temperature.

Disclaimer: The following data are illustrative examples based on the predicted physicochemical properties of the molecule. Actual values must be determined experimentally using a validated protocol such as the one described in Section 3.

| Solvent | Solvent Class | Temperature (°C) | Illustrative Solubility (mg/mL) | Application Notes |

| Dichloromethane (DCM) | Polar Aprotic | 25 | > 100 | Excellent for organic reactions and extractions. |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | > 100 | Common reaction solvent; miscible with water. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 25 | ~75 | Versatile solvent for reactions and chromatography. |

| Acetone | Polar Aprotic | 25 | ~80 | Useful for cleaning and as a reaction solvent. |

| Acetonitrile (MeCN) | Polar Aprotic | 25 | ~50 | Common HPLC mobile phase and reaction solvent. |

| Methanol (MeOH) | Polar Protic | 25 | ~40 | Useful for reactions and as a co-solvent. |

| Ethanol (EtOH) | Polar Protic | 25 | ~30 | Pharmaceutically acceptable co-solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | > 200 | Standard for compound stock solutions for assays.[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | > 150 | High-boiling polar solvent for challenging reactions. |

| Toluene | Non-polar | 25 | < 10 | Can be used in crystallization. |

| Heptane | Non-polar | 25 | < 1 | Common anti-solvent for crystallization/precipitation. |

Conclusion

This compound is a molecule of significant interest, and understanding its solubility is a non-negotiable step in its evaluation as a potential drug candidate. Based on its structure, it is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in non-polar solvents. This guide provides both the theoretical framework to anticipate its behavior and a rigorous, validated experimental protocol—the shake-flask method—to obtain precise, quantitative solubility data. By systematically applying these principles and methods, researchers can de-risk their programs and accelerate the journey of promising molecules from the laboratory to the clinic.

References

-

Slideshare. (n.d.). Solubility experimental methods.pptx. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. SciSpace. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ResearchGate. (2021). Discovery solubility measurement and assessment of small molecules with drug development in mind. Request PDF. Retrieved from [Link]

-

American Elements. (n.d.). 2-thiaspiro[3.3]heptane-6-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azaspiro[3.3]heptan-6-ol. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxaspiro[3.3]heptan-6-one. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Retrieved from [Link]

-

LookChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and.... Retrieved from [Link]

-

Hamza, D., Stocks, M. J., Décor, A., Pairaudeau, G., & Stonehouse, J. P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584–2586. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Ionic Reactions in the Spiran Series. 111. Solvolysis of Medium- Sized-Ring Spiro Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

-

PubChem. (n.d.). 2-Azaspiro(3.3)heptane. Retrieved from [Link]

-